

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Fluoride

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzoyl fluoride

Cat. No.: B135776

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride. While specific data for this compound is limited in publicly accessible literature, its structural class—acyl fluorides—is of growing interest in organic synthesis and drug discovery. Acyl fluorides are recognized for their unique reactivity, often serving as milder and more selective acylating agents compared to their more common acyl chloride counterparts. This guide provides a comprehensive overview of the available information on **2,4,6-trifluorobenzoyl fluoride**, supplemented with general data and protocols for acyl fluorides where specific information is unavailable.

Chemical Identity and Properties

The definitive identifier for **2,4,6-trifluorobenzoyl fluoride** is its CAS number.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	2,4,6-Trifluorobenzoyl fluoride
CAS Number	129825-18-9
Molecular Formula	C ₇ H ₂ F ₄ O
Molecular Weight	178.08 g/mol
Canonical SMILES	<chem>C1=C(C(=C(C=C1F)F)C(=O)F)F</chem>

Physicochemical Properties

Detailed experimental data on the physical properties of **2,4,6-trifluorobenzoyl fluoride** are not readily available. The table below provides a comparison with the more well-characterized 2,4,6-trifluorobenzoyl chloride. The properties for the fluoride are estimated based on general trends for acyl fluorides.

Table 2: Physicochemical Properties

Property	2,4,6-Trifluorobenzoyl Fluoride	2,4,6-Trifluorobenzoyl Chloride
Boiling Point	Data not available	167-168 °C[1]
Melting Point	Data not available	41 °C[1]
Density	Data not available	1.499 g/mL[1]
Appearance	Likely a colorless liquid	Clear colorless liquid

Synthesis of 2,4,6-Trifluorobenzoyl Fluoride

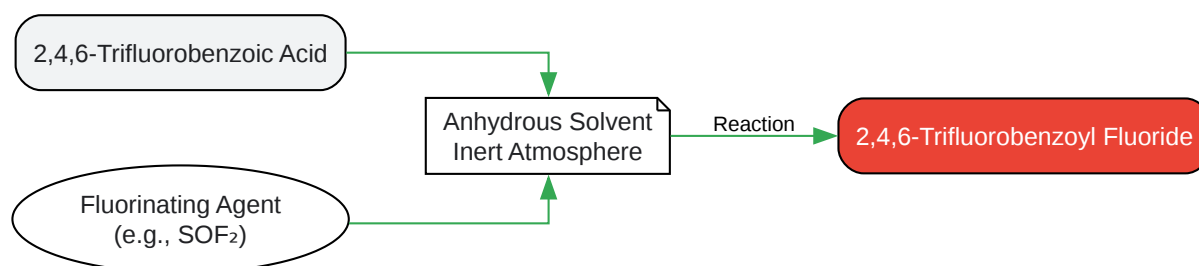
While specific, detailed experimental protocols for the synthesis of **2,4,6-trifluorobenzoyl fluoride** are not published, general methods for the preparation of acyl fluorides can be applied. The two most common routes are the fluorination of the corresponding carboxylic acid or the halogen exchange of the corresponding acyl chloride.

Synthesis from 2,4,6-Trifluorobenzoic Acid

Acyl fluorides can be synthesized from carboxylic acids using various fluorinating agents. A common and effective method involves the use of thionyl fluoride (SOF_2), which can be generated in situ.

Experimental Protocol: General Synthesis of Acyl Fluorides from Carboxylic Acids

- **Reagent Preparation:** In a fume hood, a solution of the fluorinating agent (e.g., 1.1 equivalents of thionyl fluoride in an appropriate anhydrous solvent like dichloromethane) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** To the stirred solution of the fluorinating agent, 2,4,6-trifluorobenzoic acid (1.0 equivalent) is added portion-wise at room temperature.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
- **Work-up:** Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude **2,4,6-trifluorobenzoyl fluoride** is purified by vacuum distillation or column chromatography on silica gel.



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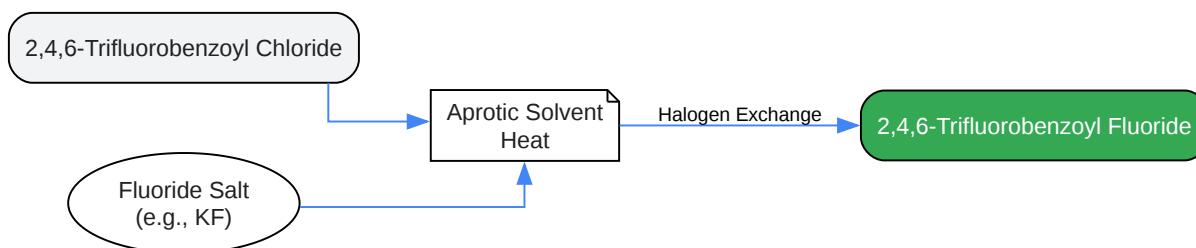
Synthesis of **2,4,6-Trifluorobenzoyl Fluoride** from its Carboxylic Acid.

Synthesis from 2,4,6-Trifluorobenzoyl Chloride

Halogen exchange is a common method for the preparation of acyl fluorides from the more readily available acyl chlorides. This is typically achieved using a fluoride salt.

Experimental Protocol: General Synthesis of Acyl Fluorides from Acyl Chlorides

- **Reagent Preparation:** In a fume hood, a stirred suspension of an anhydrous fluoride salt (e.g., 1.5 equivalents of potassium fluoride) in a suitable aprotic solvent (e.g., acetonitrile or sulfolane) is prepared in a dry reaction vessel under an inert atmosphere. A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be added to improve the reaction rate.
- **Reaction:** 2,4,6-Trifluorobenzoyl chloride (1.0 equivalent) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to a temperature between 50 and 100 °C.
- **Monitoring:** The reaction progress is monitored by gas chromatography (GC) or ^{19}F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.
- **Work-up:** After the reaction is complete, the solid salts are removed by filtration.
- **Purification:** The solvent is removed from the filtrate under reduced pressure, and the resulting crude **2,4,6-trifluorobenzoyl fluoride** is purified by vacuum distillation.



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Synthesis of **2,4,6-Trifluorobenzoyl Fluoride** via Halogen Exchange.

Reactivity and Applications in Drug Development

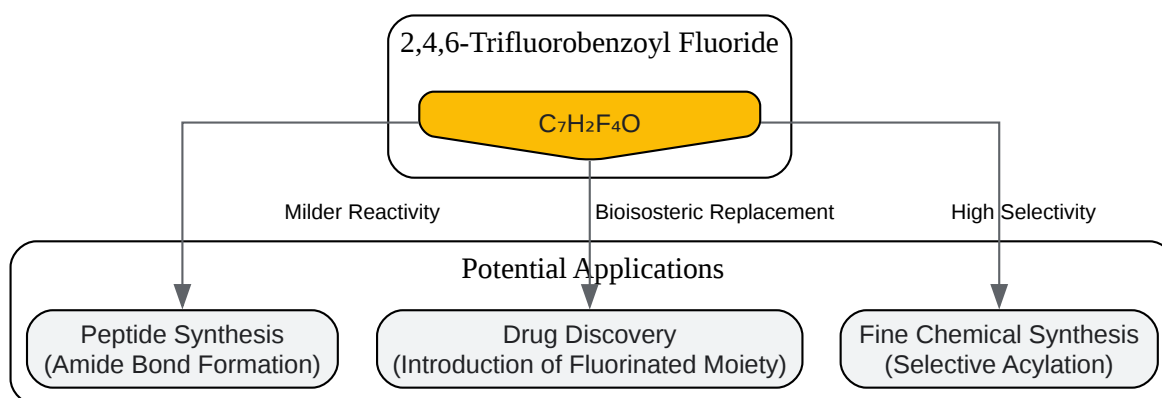
Acyl fluorides are valuable reagents in organic synthesis due to their moderated reactivity compared to other acyl halides. This property makes them particularly useful in reactions requiring high selectivity and tolerance of sensitive functional groups.

Reactivity Profile

- **Acylation Reactions:** **2,4,6-Trifluorobenzoyl fluoride** is expected to be an effective acylating agent for nucleophiles such as amines, alcohols, and thiols. The acylation reactions are generally slower and more controllable than with the corresponding acyl chloride, which can be advantageous in complex molecule synthesis to avoid side reactions.
- **Peptide Synthesis:** Acyl fluorides are increasingly used as coupling reagents in peptide synthesis.^{[2][3]} Their reduced susceptibility to epimerization compared to other activated carboxylic acid derivatives is a significant advantage in maintaining the stereochemical integrity of the amino acids.^{[2][3]} **2,4,6-Trifluorobenzoyl fluoride** could potentially be used to introduce the 2,4,6-trifluorobenzoyl group onto an amino acid or peptide chain.

Potential Applications in Drug Discovery

The 2,4,6-trifluorobenzoyl moiety is a structural motif found in some biologically active molecules. The ability to introduce this group under mild conditions using **2,4,6-trifluorobenzoyl fluoride** could be valuable in the synthesis of novel drug candidates. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.



[Click to download full resolution via product page](#)Potential Applications of **2,4,6-Trifluorobenzoyl Fluoride**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2,4,6-trifluorobenzoyl fluoride** is not readily available. However, based on the general properties of acyl fluorides and related compounds, the following precautions should be taken.

Table 3: General Safety Information

Hazard	Precaution
Corrosivity	Acyl fluorides are corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Toxicity	Acyl fluorides can be toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.
Reactivity	Reacts with water and moisture, releasing corrosive hydrogen fluoride gas.[5] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Flammability	May be a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.

In case of exposure:

- Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
- Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,4,6-Trifluorobenzoyl fluoride is a potentially valuable reagent for organic synthesis, particularly in the fields of drug discovery and peptide chemistry. While specific experimental data for this compound is sparse, its properties and reactivity can be inferred from the general behavior of acyl fluorides. Its utility as a milder acylating agent compared to its chloride analog makes it an attractive option for the synthesis of complex and sensitive molecules. Further research into the properties and applications of this specific compound is warranted to fully explore its potential.

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